molecular formula C18H17NO3 B8588700 Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate

Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate

Cat. No. B8588700
M. Wt: 295.3 g/mol
InChI Key: QFACKQCLIVEQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04308208

Procedure details

Methyl α-methylthio-α-(p-phthalimidophenyl)propionate (355 mg), 600 mg of zinc powder and 32 mg of anhydrous copper sulfate were heated under reflux for 5 hours in 3 ml of acetic acid. Methylene chloride (30 ml) was added, and the insoluble matter was separated by filtration and washed with 20 ml of methylene chloride. The filtrate and the washing were combined, washed twice with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure. The residue was chromatographed on a silica gel column using methylene chloride as an eluent to afford 245 mg of methyl α-[p-(1-oxo-2-isoindolinyl)phenyl]propionate as colorless crystals in a yield of 83%.
Name
Methyl α-methylthio-α-(p-phthalimidophenyl)propionate
Quantity
355 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]([C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:19](=O)[C:18]3=[CH:21][CH:22]=[CH:23][CH:24]=[C:17]3[C:16]2=[O:25])=[CH:11][CH:10]=1)([CH3:8])[C:4]([O:6][CH3:7])=[O:5].C(Cl)Cl>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[O:25]=[C:16]1[C:17]2[C:18](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][N:15]1[C:12]1[CH:13]=[CH:14][C:9]([CH:3]([CH3:8])[C:4]([O:6][CH3:7])=[O:5])=[CH:10][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Methyl α-methylthio-α-(p-phthalimidophenyl)propionate
Quantity
355 mg
Type
reactant
Smiles
CSC(C(=O)OC)(C)C1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
600 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
32 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
WASH
Type
WASH
Details
washed with 20 ml of methylene chloride
WASH
Type
WASH
Details
washed twice with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.